molecular formula C8H14ClNO2 B15300805 4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride

4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride

Cat. No.: B15300805
M. Wt: 191.65 g/mol
InChI Key: NEOSRJKDGYPVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[2.1.1]hexane framework provides a rigid and strained structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic structure, which can then be further derivatized through various transformations .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical reactions mentioned above. the use of a mercury lamp can be technically challenging and requires special equipment and glassware . Therefore, alternative methods that are more scalable and cost-effective are being explored.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets. The rigid and strained structure of the bicyclo[2.1.1]hexane framework allows it to fit into specific binding sites on proteins or other molecules, thereby modulating their activity . This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is unique due to its specific bicyclic framework, which provides a combination of rigidity and strain. This makes it particularly useful in applications where these properties are advantageous, such as in drug design and materials science .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c9-4-8-1-5(2-8)6(3-8)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H

InChI Key

NEOSRJKDGYPVLU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CC2C(=O)O)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.